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Compound of Interest

Compound Name: Sorbyl acetate

Cat. No.: B072696 Get Quote

A Comparative Guide to Sorbyl Acetate Spectral
Data for Researcher Validation
For researchers, scientists, and drug development professionals, accurate identification and

validation of chemical compounds are paramount. This guide provides a comprehensive cross-

referencing of Sorbyl acetate's spectral data with prominent chemical databases, offering a

baseline for experimental validation.

Sorbyl acetate [(2E,4E)-hexa-2,4-dienyl acetate] is a fragrance and flavoring agent with a

characteristic fruity aroma. Its accurate identification is crucial for quality control and research

applications. This guide compares spectral data from various sources to aid in the validation of

experimentally obtained spectra.

Spectral Data Comparison
The following tables summarize the key spectral data for Sorbyl acetate, compiled from

various chemical databases. This allows for a direct comparison of expected values with

experimental results.

¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining

the structure of organic compounds by providing information about the chemical environment of

hydrogen atoms.
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Protons
Expected Chemical Shift
(δ) ppm

Multiplicity

CH₃ (acetate) ~2.1 singlet

CH₂ ~4.1 triplet

CH= (dienic) 5.6 - 6.2 doublets

Data sourced from Benchchem.[1]

¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule.

Carbon Expected Chemical Shift (δ) ppm

C=O (carbonyl) ~170.5

C=C (dienic) 120 - 130

Other carbons Not specified in available data

Data sourced from Benchchem and indicated as available in PubChem.[1][2]

Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The electron ionization (EI) mass spectrum of Sorbyl acetate shows a characteristic

fragmentation pattern.
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m/z Relative Intensity (%) Fragment

140 16.87 [M]⁺ (Molecular Ion)

81 18.27 [C₆H₉]⁺

79 31.07 [C₆H₇]⁺

43 99.99 [CH₃CO]⁺ (Base Peak)

41 23.38 [C₃H₅]⁺

Data sourced from PubChem, instrument: HITACHI M-80B.[2]

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. This provides information about the functional groups

present.

Functional Group Expected Absorption Frequency (cm⁻¹)

C=O (ester) ~1740

C=C (conjugated diene) ~1640

Data sourced from Benchchem.[1] PubChem also indicates the availability of FTIR spectra.[2]

Experimental Protocols
While specific experimental parameters can vary, the following provides a general overview of

the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Sorbyl acetate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to a standard,
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often tetramethylsilane (TMS). For ¹³C NMR, the same general procedure is followed, but the

acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced

into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron

beam. This causes the molecule to ionize and fragment. The resulting ions are then separated

by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy
An IR spectrum can be obtained using various techniques. For a liquid sample like Sorbyl
acetate, a common method is to place a thin film of the liquid between two salt plates (e.g.,

NaCl or KBr), which are transparent to IR radiation. The spectrum is then recorded using an

FTIR spectrometer. The positions of the absorption bands are reported in wavenumbers

(cm⁻¹).

Validation Workflow and Logic
The process of validating an experimentally obtained spectrum of Sorbyl acetate involves a

systematic comparison with reference data from chemical databases. The following diagrams

illustrate this workflow and the logical relationships in the validation process.
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Workflow for cross-referencing spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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